Bicyclo[1.1.1]pentane-1,3-diamine
Overview
Description
Bicyclo[1.1.1]pentane-1,3-diamine: is a unique organic compound characterized by its bicyclic structure, where two carbon atoms form a bridge across a three-membered ring
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentane-1,3-diamine (BCP) is a synthetic compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of BCP is primarily through its chemical reactivity. It has been used in cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reactions . In these reactions, radicals derived from diazo esters perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . The BCP radicals then undergo cross-coupling with a corresponding Breslow intermediate radical to form a disubstituted BCP ketone .
Biochemical Pathways
Its derivatives, such as 1,3-disubstituted bcp ketones, can potentially interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetics of BCP and its derivatives would depend on their specific chemical structures. For instance, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound containing a BCP core could be influenced by the nature and position of the substituents on the BCP core . .
Result of Action
The result of BCP’s action is primarily seen in the formation of new chemical compounds. For example, in the cooperative NHC and iridium dual-catalyzed three-component reaction, BCP is involved in the formation of disubstituted BCP ketones . These ketones can be used as intermediates in further chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Addition: One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core.
Haloform Reaction: The diketone formed in the previous step undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Industrial Production Methods: Large-scale synthesis often employs flow photochemical methods to construct the bicyclo[1.1.1]pentane core efficiently. This approach allows for the production of significant quantities of the compound within a short period .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[1.1.1]pentane-1,3-diamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Bicyclo[1.1.1]pentane-1,3-diamine is used as a building block in organic synthesis, enabling the construction of complex molecules with unique properties .
Biology: In biological research, this compound serves as a scaffold for designing bioactive molecules, potentially leading to new therapeutic agents .
Medicine: The compound’s unique structure makes it a valuable candidate for drug development, particularly in creating molecules with improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials .
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Bicyclo[1.1.1]pentane-1,3-diol
- Bicyclo[1.1.1]pentane-1,3-dinitrile
Uniqueness: Bicyclo[1.1.1]pentane-1,3-diamine stands out due to its diamine functionality, which imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJEURIVBSWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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